6-Hydroxy-chroman-4-one
Overview
Description
6-Hydroxy-chroman-4-one is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .
Synthesis Analysis
Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . This includes the synthesis of chroman-4-one and indanone derivatives from 2- (allyloxy)benzaldehyde and tertiary cyclopropyl alcohols by a silver-catalyzed radical ring-opening/coupling/cyclization cascade .Molecular Structure Analysis
The molecular formula of 6-Hydroxy-chroman-4-one is C9H8O3 . It is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone .Chemical Reactions Analysis
The chroman-4-one framework acts as a major building block in a large class of medicinal compounds . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .Physical And Chemical Properties Analysis
6-Hydroxy-chroman-4-one has a molecular weight of 164.16 . It is a solid at room temperature .Scientific Research Applications
Synthesis and Chemical Reactions
- 3-(Polyhaloacyl)chromones Synthesis : 6-Hydroxy-chroman-4-one derivatives, like 2-hydroxy-2-(polyhaloalkyl)chroman-4-ones, are used in synthesizing 3-(polyhaloacyl)chromones. These compounds react with amines, resulting in ring-opening and formation of new chroman-4-one derivatives (Sosnovskikh, Irgashev, & Barabanov, 2006).
Biological Relevance
- Chroman-4-one in Drug Discovery : The chroman-4-one structure, including its 6-hydroxy derivative, is significant in drug design due to its diverse biological activities. These compounds serve as vital intermediates and building blocks in organic synthesis (Emami & Ghanbarimasir, 2015).
Novel Synthetic Methods
- Organic Synthesis : The development of new methods for synthesizing chroman frameworks, where 6-hydroxy-chroman-4-one can play a role, is of increasing interest. Novel photocatalysis-based approaches have been explored for creating functional chroman structures (Guan et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-hydroxy-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,10H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKPIKIGEYFNBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427765 | |
Record name | 6-HYDROXY-CHROMAN-4-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-chroman-4-one | |
CAS RN |
80096-64-6 | |
Record name | 6-HYDROXY-CHROMAN-4-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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